molecular formula C8H18Cl2Si B1580878 Dibutyldichlorosilane CAS No. 3449-28-3

Dibutyldichlorosilane

Cat. No. B1580878
CAS RN: 3449-28-3
M. Wt: 213.22 g/mol
InChI Key: NJKDOKBDBHYMAH-UHFFFAOYSA-N
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Description

Dibutyldichlorosilane is a chemical compound with the formula C8H18Cl2Si . It is also known by other names such as Silane, dibutyldichloro-; Dichlorodibutylsilane .


Molecular Structure Analysis

The molecular structure of Dibutyldichlorosilane consists of a silicon atom at the center forming four bonds, two with chlorine atoms and two with butyl groups . The molecular weight of Dibutyldichlorosilane is 213.220 .


Physical And Chemical Properties Analysis

Dibutyldichlorosilane is a liquid at 20 degrees Celsius . It has a molecular weight of 213.22 and a specific gravity of 0.99 . Its boiling point is 109 °C/28 mmHg .

Scientific Research Applications

Electrochemical Synthesis

Dibutyldichlorosilane has been used in electrochemical synthesis. Okano and Watanabe (2000) demonstrated its application in synthesizing stannane-silane and stannane-germane copolymers through electrochemical reduction (Okano & Watanabe, 2000). Additionally, it has been used in the electrochemical synthesis of dialkylsubstituted polystannanes (Okano, Matsumoto, Arakawa, Tsuruta, & Hamano, 1998).

Surface Modification

Dibutyldichlorosilane plays a significant role in surface modification. Vyhmeister et al. (2013) utilized it in modifying hydrolyzed porous surfaces via silylation reactions (Vyhmeister, Valdés-González, Muscat, Suleiman, & Estévez, 2013). Hendren, Brant, and Wiesner (2009) explored its use for making ceramic membranes hydrophobic, suitable for direct contact membrane distillation (Hendren, Brant, & Wiesner, 2009).

Polymer Research

In polymer research, dibutyldichlorosilane has been investigated for its effects on polyolefins. Toynbee (1994) studied its role in silane crosslinking of polyolefins (Toynbee, 1994). It has also been used in the preparation of block copolymers as shown in the study by Ishifune, Sana, Ando, and Tsuyama (2010) (Ishifune, Sana, Ando, & Tsuyama, 2010).

Synthesis of Functionalized Cellulose

Koschella, Heinze, and Klemm (2001) described the synthesis of functionalized cellulose ethers using dibutyldichlorosilane, demonstrating its utility in cellulose chemistry (Koschella, Heinze, & Klemm, 2001).

Safety And Hazards

Dibutyldichlorosilane is a combustible liquid and may be corrosive to metals . It causes severe skin burns and eye damage . It should be stored under inert gas and away from moisture .

properties

IUPAC Name

dibutyl(dichloro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Cl2Si/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKDOKBDBHYMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](CCCC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

97036-65-2
Record name Silane, dibutyldichloro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97036-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9063035
Record name Silane, dibutyldichloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutyldichlorosilane

CAS RN

3449-28-3
Record name Dibutyldichlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3449-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, dibutyldichloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dibutyldichloro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, dibutyldichloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dibutyl(dichloro)silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
M Ishifune, C Sana, M Ando… - Polymer international, 2011 - Wiley Online Library
… macroinitiator to copolymerize with dibutyldichlorosilane under electroreductive conditions … polymerization of dichloromethylphenylsilane with dibutyldichlorosilane. This method is …
Number of citations: 5 onlinelibrary.wiley.com
K Yamada, M Okano - Electrochemistry, 2006 - jstage.jst.go.jp
… Thus, copolymerization of 1,1dichloro-1-silacyclopentane with dibutyldichlorosilane was examined. Synthetic data are summarized in Table 1. Copolymerization was successfully …
Number of citations: 4 www.jstage.jst.go.jp
M Okano, K Watanabe - Electrochemistry communications, 2000 - Elsevier
… ) and poly(dibutylstannylene-co-dibutylgermylene) were synthesized for the first time, by electrochemical reduction of dibutyldichlorostannane together with dibutyldichlorosilane and …
Number of citations: 35 www.sciencedirect.com
M ISHIFUNE, Y KOGAI, H IIJIMA, Y KERA… - …, 2004 - jstage.jst.go.jp
… On the other hand, the electroreductive homo-and copolymerization of dibutyldichlorosilane or dibutyldichlorogermane with dichlorodimethylsilane were also carried out using Mg …
Number of citations: 6 www.jstage.jst.go.jp
E Vyhmeister, H Valdés-González… - Industrial & …, 2013 - ACS Publications
Dimethyldichlorosilane (DMDCS), diethyldichlorosilane (DEDCS), and dibutyldichlorosilane (DBDCS) were dissolved in supercritical CO 2 at two concentration levels to modify …
Number of citations: 15 pubs.acs.org
GJJ Out, F Schlössels, AA Turetskii… - … chemistry and physics, 1995 - Wiley Online Library
… Under vigorous stirring, a solution of 9,88 g (0,044 mol) butyldichloro(3-cyanopropyl)silane and 46,85 g (0,22 mol) dibutyldichlorosilane in 50 mL ethyl acetate was added at room …
Number of citations: 7 onlinelibrary.wiley.com
M Fujino, N Matsumoto, H Ban… - Journal of Polymer …, 1988 - Wiley Online Library
… First, 2,2-dibutylhexamethyltrisilane (DBHMTS) was synthesized by coupling dibutyldichlorosilane and excess trimethylchlordane using a sodium/potassium liquid alloy.8 Second, 1,3-…
Number of citations: 14 onlinelibrary.wiley.com
H Toyama, M Nakamura, Y Hashimoto… - Bioorganic & Medicinal …, 2015 - Elsevier
… The 2- and 2′-positions of 12 were lithiated with n-butyllithium, and reaction between the lithiated form of 12 and dibutyldichlorosilane gave dibenzosilole 13. The lithiated form of 13 …
Number of citations: 19 www.sciencedirect.com
GJJ Out, HA Klok, L Schwegler, H Frey… - … chemistry and physics, 1995 - Wiley Online Library
Symmetrically and unsymmetrically substituted diorganodichlorosilanes have been prepared by hydrosilylation with dichlorosilane using two different platinum catalysts, ie, …
Number of citations: 14 onlinelibrary.wiley.com
JLM Van de Venne, JPM Rindt, G Coenen, C Cramers - Chromatographia, 1980 - Springer
A microporous silica support, LiChrosorb Si-100, has been silanized with octyldimethylchlorosilane and octylmethyldichlorosilane. The repeatability of the silanization procedure was …
Number of citations: 37 link.springer.com

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